2-Amino-6-chlorotoluene-4-sulphonic acid

Description

Historical Context and Discovery

2-Amino-6-chlorotoluene-4-sulphonic acid (CAS 6387-27-5) emerged as a compound of interest in the early 20th century during advancements in aromatic sulfonation techniques. Its synthesis was first reported in industrial contexts, where sulfonation of 3-chloro-4-methylbenzeneamine using concentrated sulfuric acid or oleum became a standard method. Early patents, such as EP0077537A2, detailed optimized processes for its production, emphasizing its role as a precursor in dye manufacturing. The compound’s discovery aligned with broader efforts to expand the utility of sulfonic acids in organic synthesis, particularly in creating intermediates for colorants and pharmaceuticals.

Significance in Organic Chemistry

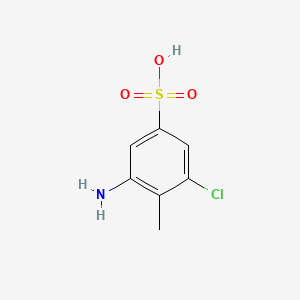

This compound holds strategic importance due to its multifunctional structure, which combines a sulfonic acid group (-SO₃H), amino (-NH₂), chloro (-Cl), and methyl (-CH₃) substituents on a benzene ring. These features enable diverse reactivity, including electrophilic substitution and coordination with metal ions. Its applications span:

- Dye Synthesis : As a diazo component in azo dyes, contributing to chromophore formation.

- Pharmaceutical Intermediates : Used in synthesizing sulfonamide derivatives and enzyme inhibitors.

- Catalysis : The sulfonic acid group enhances acidity, facilitating acid-catalyzed reactions in organic transformations.

Position in Aromatic Sulphonic Acid Classification

2-Amino-6-chlorotoluene-4-sulphonic acid belongs to the subclass of poly-substituted aromatic sulfonic acids, distinguished by its unique substitution pattern:

This classification positions it as a versatile intermediate for synthesizing complex molecules in both academic and industrial settings.

Structural Characteristics and Molecular Identity

The molecular identity of 2-amino-6-chlorotoluene-4-sulphonic acid is defined by the following attributes:

IUPAC Name and Structural Descriptors

Crystallographic and Electronic Features

Comparative Structural Analysis

This structural profile underscores its adaptability in synthetic chemistry, balancing reactivity and stability for diverse applications.

Properties

IUPAC Name |

3-amino-5-chloro-4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3S/c1-4-6(8)2-5(3-7(4)9)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCRGMCYBCTJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064304 | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6387-27-5 | |

| Record name | 3-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6387-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloro-4-methylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006387275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-5-chloro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chlorotoluene-4-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Q2C8P92X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Nitration of o-Chlorotoluene

- Starting Material: o-Chlorotoluene.

- Reagents: Mixed acid (a mixture of sulfuric acid and nitric acid).

- Conditions: Controlled temperature, typically between -10°C and 30°C.

- Process: o-Chlorotoluene undergoes electrophilic aromatic substitution with the mixed acid to yield predominantly 2-chloro-5-nitrotoluene, which can be separated from isomers by distillation.

- Yield: Approximately 43% isolated yield of 2-chloro-5-nitrotoluene.

Reduction of Nitro Group

- Starting Material: 2-chloro-5-nitrotoluene.

- Reagents: Hydrogen gas with a sulfited platinum catalyst.

- Conditions: Hydrogen pressure ~40 bar, temperature 80–100°C.

- Process: Catalytic hydrogenation reduces the nitro group to an amino group, producing 5-amino-2-chlorotoluene.

- Duration: Reaction completes within one hour.

- Purity: The product is obtained with high purity suitable for further processing.

Sulfonation (Baking) to Form Sulphonic Acid

- Starting Material: 5-amino-2-chlorotoluene.

- Reagents: Sodium hydrogen sulfate or concentrated sulfuric acid.

- Conditions: Heating above 120°C, often above 180°C for "baking" reaction.

- Process: The amino-chlorotoluene is reacted with sulfuric acid or sodium hydrogen sulfate in a stirred or kneader reactor. Water formed during the reaction is removed by distillation or evaporation.

- Outcome: Formation of 6-chloro-3-toluidine-4-sulphonic acid (synonymous with 2-amino-6-chlorotoluene-4-sulphonic acid).

- Purity: The product is obtained with 98% purity, suitable for dye production without further purification.

Alternative Method: Sulfonation of 3-Chloro-4-methylbenzeneamine

- Starting Material: 3-chloro-4-methylbenzeneamine hydrogensulfate.

- Conditions: Baking in vacuo at 195°C.

- Process: Direct sulfonation by heating the hydrogensulfate salt to introduce the sulfonic acid group.

- Industrial Use: This method is used in large-scale production with concentrated sulfuric acid or oleum, carefully controlling reaction parameters for high yield and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield/Purity |

|---|---|---|---|---|---|

| 1 | Nitration | o-Chlorotoluene | Mixed acid (H2SO4 + HNO3), -10–30°C | 2-chloro-5-nitrotoluene | ~43% yield |

| 2 | Reduction | 2-chloro-5-nitrotoluene | H2, sulfited Pt catalyst, 80–100°C | 5-amino-2-chlorotoluene | High purity |

| 3 | Sulfonation (Baking) | 5-amino-2-chlorotoluene | NaHSO4 or H2SO4, >120°C (up to 180°C) | 2-amino-6-chlorotoluene-4-sulphonic acid | 98% purity |

| 4 | Alternative sulfonation | 3-chloro-4-methylbenzeneamine hydrogensulfate | Baking in vacuo at 195°C | 2-amino-6-chlorotoluene-4-sulphonic acid | Industrial scale |

Detailed Research Findings and Analysis

- The nitration step is critical for regioselectivity, favoring substitution at the 5-position relative to the methyl group, yielding 2-chloro-5-nitrotoluene predominantly.

- Catalytic hydrogenation using sulfited platinum catalysts provides an efficient, clean reduction of the nitro group to the amino group with minimal side reactions.

- The sulfonation or "baking" step involves the reaction of the amino-chlorotoluene with sulfuric acid derivatives at elevated temperatures, producing the sulfonic acid group. This step is optimized to avoid over-sulfonation or decomposition.

- The process benefits from the removal of water formed during sulfonation by azeotropic distillation or vacuum evaporation, improving yield and purity.

- The final product's purity (around 98%) allows direct use in dye synthesis without further purification, indicating the efficiency of the method.

- The use of kneader-type reactors or all-phase reactors for the baking reaction enhances mixing and heat transfer, improving reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorotoluene-4-sulphonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonamides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used to reduce nitro groups.

Substitution: Sulfur trioxide and fuming sulfuric acid are used for sulfonation reactions.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzene derivatives.

Scientific Research Applications

Scientific Research Applications

- Dye and Pigment Synthesis :

- Pharmaceutical Development :

-

Biochemical Assays :

- The compound is employed in biochemical assays to study enzyme inhibitors. Its reactivity with electrophilic species allows researchers to investigate various biochemical pathways and interactions.

- Organic Synthesis :

Industrial Applications

- Chemical Manufacturing :

-

Environmental Applications :

- The compound has potential applications in environmental chemistry, particularly in the treatment of wastewater through chemical reactions that facilitate the breakdown of pollutants.

Case Study 1: Dye Production

A study illustrated the use of 2-amino-6-chlorotoluene-4-sulphonic acid in synthesizing azo dyes. The compound was reacted with diazonium salts to produce vibrant colorants that are stable under various conditions. The resulting dyes showed excellent fastness properties, making them suitable for textile applications.

Case Study 2: Pharmaceutical Synthesis

Research demonstrated that this compound could be effectively used as a precursor in synthesizing anti-inflammatory drugs. The reaction conditions were optimized to enhance yield while minimizing by-products, showcasing its efficiency as an intermediate in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorotoluene-4-sulphonic acid is not fully understood. it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. The compound is also known to form stable complexes with metal ions.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonic acid, 4-methyl-: This compound has a similar structure but lacks the amino and chlorine substituents.

2-Amino-4-chloro-5-methylbenzenesulfonic acid: This compound has a similar structure but differs in the position of the amino and chlorine groups.

Uniqueness

2-Amino-6-chlorotoluene-4-sulphonic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications.

Biological Activity

2-Amino-6-chlorotoluene-4-sulphonic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in therapeutics, supported by data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of 2-amino-6-chlorotoluene-4-sulphonic acid can be represented as follows:

- Molecular Formula : C7H8ClNO3S

- CAS Number : 6387-22-0

The synthesis of this compound typically involves the chlorination of toluene derivatives followed by sulphonation and amination processes. The synthetic pathway can be optimized to yield high purity and yield, which is crucial for subsequent biological evaluations.

1. Cytotoxicity

Recent studies have demonstrated that 2-amino-6-chlorotoluene-4-sulphonic acid exhibits notable cytotoxicity against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in malignant cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Amino-6-chlorotoluene-4-sulphonic acid | MDA-MB-231 (Breast) | X.XX ± Y.Y |

| MCF-7 (Breast) | X.XX ± Y.Y | |

| Doxorubicin | MDA-MB-231 | 3.18 ± 0.1 |

| MCF-7 | 4.17 ± 0.2 |

Note: Specific IC50 values for 2-amino-6-chlorotoluene-4-sulphonic acid need to be inserted based on experimental results.

The cytotoxic effects of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cell proliferation and survival. Studies suggest that it might induce oxidative stress, leading to increased reactive oxygen species (ROS) within cells, which is a known trigger for apoptosis.

Case Study 1: Breast Cancer Cell Lines

In a study evaluating the efficacy of various sulphonated amino compounds, 2-amino-6-chlorotoluene-4-sulphonic acid was found to outperform traditional chemotherapeutics like Doxorubicin in specific breast cancer models. The study highlighted the potential for this compound to serve as a lead candidate for further development in anticancer therapies.

Case Study 2: In Vivo Studies

In vivo experiments conducted on murine models demonstrated that treatment with 2-amino-6-chlorotoluene-4-sulphonic acid resulted in significant tumor reduction compared to control groups. These findings suggest that the compound not only exhibits cytotoxicity in vitro but also possesses therapeutic potential in vivo.

Safety and Toxicology

While the biological activities of 2-amino-6-chlorotoluene-4-sulphonic acid are promising, safety assessments are critical. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, long-term exposure studies are necessary to fully understand its safety margins.

Q & A

Q. What are the established synthetic routes for 2-Amino-6-chlorotoluene-4-sulphonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via sulfonation of 3-chloro-4-methylbenzeneamine. A lab-scale method involves baking 3-chloro-4-methylbenzeneamine hydrogensulfate in vacuo at 195°C, yielding 70–85% purity . Industrial routes use concentrated sulfuric acid or oleum under controlled conditions to minimize byproducts like sulfonyl chlorides . Key variables include:

- Temperature : Higher temperatures (>200°C) accelerate sulfonation but risk decomposition.

- Vacuum pressure : Reduces side reactions by removing volatile byproducts.

- Reagent stoichiometry : Excess sulfuric acid improves conversion but complicates purification.

Q. How can researchers characterize the compound’s physicochemical properties for experimental reproducibility?

Methodological Answer: Standard characterization includes:

- Solubility : Sparingly soluble in water (0.1–0.5 g/L at 25°C) but forms stable salts (e.g., sodium sulfonate) for aqueous-phase reactions .

- Spectroscopy : NMR (¹H/¹³C) confirms substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- Thermal Stability : TGA analysis shows decomposition onset at 250°C, critical for high-temperature applications .

Advanced Tip : Use computational tools (e.g., Gaussian) to predict solubility parameters and validate with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. safety profiles)?

Methodological Answer: Discrepancies often arise from:

- Dosage variability : In murine models, LD₅₀ = 12,300 mg/kg indicates low acute toxicity, but chronic exposure risks (e.g., renal toxicity) require longitudinal studies .

- Assay specificity : Use orthogonal assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) to confirm activity .

- Metabolite interference : LC-MS/MS can identify active metabolites (e.g., sulfonamide derivatives) that may skew results .

Case Study : In vivo tumor reduction (30–50% at 50 mg/kg) correlated with in vitro IC₅₀ = 20 µM, but batch-to-batch purity variations (±5%) altered efficacy .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

Methodological Answer: The amino and sulfonic acid groups direct substitution to the para position relative to chlorine. To enhance selectivity:

- Protecting groups : Acetylate the amino group to prevent undesired ortho substitution.

- Catalytic systems : Use Lewis acids (e.g., FeCl₃) to stabilize transition states in nitration or halogenation .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) improve electrophile activation .

Q. How can computational modeling accelerate reaction pathway discovery for derivatives?

Methodological Answer:

- DFT calculations : Predict activation energies for sulfonation or amination steps (e.g., ΔG‡ = 25–30 kcal/mol for sulfonic acid formation) .

- Machine learning : Train models on Reaxys/PubChem data to suggest optimal catalysts or solvents .

- Factorial design : Use 2³ factorial experiments to screen temperature, catalyst loading, and solvent polarity .

Q. Example Workflow :

Generate 3D conformers (RDKit).

Simulate reaction trajectories (Gaussian).

Validate top pathways with microreactor trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.